molecular formula C19H25F3N2O B1241178 1-(2-Pyrrolidin-1-ylmethyl-piperidin-1-yl)-2-(4-trifluoromethyl-phenyl)-ethanone

1-(2-Pyrrolidin-1-ylmethyl-piperidin-1-yl)-2-(4-trifluoromethyl-phenyl)-ethanone

Cat. No.: B1241178
M. Wt: 354.4 g/mol
InChI Key: RFTWMVGLYKJUCZ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of BRL-52656 involves the reaction of (S)-2-(1-pyrrolidinylmethyl)-1-(4-trifluoromethylphenyl) acetyl piperidine hydrochloride. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

BRL-52656 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

BRL-52656 exerts its effects by selectively activating kappa opioid receptors. These receptors are part of the G-protein-coupled receptor family and are widely distributed in the central nervous system and peripheral tissues. Activation of kappa opioid receptors by BRL-52656 leads to various physiological effects, including analgesia, diuresis, and sedation . The compound decreases antidiuretic hormone secretion, increases renal sympathetic nerve activity, and modulates the release of neurotransmitters like adrenaline, noradrenaline, and dopamine .

Comparison with Similar Compounds

BRL-52656 is compared with other kappa opioid receptor agonists such as BRL-52537 and BRL-52974. While all these compounds share the ability to activate kappa opioid receptors, BRL-52656 is unique in its higher potency and ability to penetrate the blood-brain barrier . BRL-52974, for example, has limited ability to cross the blood-brain barrier and is less potent in causing diuresis compared to BRL-52656 .

Similar compounds include:

BRL-52656’s unique properties make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H25F3N2O

Molecular Weight

354.4 g/mol

IUPAC Name

1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C19H25F3N2O/c20-19(21,22)16-8-6-15(7-9-16)13-18(25)24-12-2-1-5-17(24)14-23-10-3-4-11-23/h6-9,17H,1-5,10-14H2/t17-/m0/s1

InChI Key

RFTWMVGLYKJUCZ-KRWDZBQOSA-N

Isomeric SMILES

C1CCN([C@@H](C1)CN2CCCC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F

Synonyms

2-(1-pyrrolidinylmethyl)-1-(4-trifluoromethylphenyl)acetylpiperidine
BRL 52656
BRL-52656

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.